Bisphenol A bis(2-hydroxyethyl ether) diacrylate

Übersicht

Beschreibung

Bisphenol A bis(2-hydroxyethyl ether) diacrylate is a cross-linking monomer used to enhance the mechanical properties of polymeric systems. It is primarily utilized in the formation of solid polymer-based electrolytes for electrochemical applications. This compound is known for its ability to improve the durability and stability of materials, making it valuable in various industrial applications.

Vorbereitungsmethoden

The synthesis of Bisphenol A bis(2-hydroxyethyl ether) diacrylate involves two primary methodologies:

Hydroxyethylation of Bisphenol A: This method employs agents such as ethylene oxide, ethylene chlorohydrin, or ethylene carbonate to introduce hydroxyethyl groups into Bisphenol A.

Chemical Recycling of Polycarbonate: This approach repurposes Bisphenol A polycarbonate plastic waste into the valuable monomer.

Analyse Chemischer Reaktionen

Bisphenol A bis(2-hydroxyethyl ether) diacrylate undergoes various chemical reactions, including:

Polymerization: It is used in the synthesis of polyurethane materials with different ratios of hydroquinone ether derivatives.

Formation of Interpenetrating Polymer Networks: This compound forms interpenetrating polymer networks with Bisphenol-A diacrylate, enhancing the photostabilization of epoxy resin.

Common reagents and conditions used in these reactions include acetonitrile, water, and phosphoric acid for reverse phase high-performance liquid chromatography (HPLC) analysis .

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Bisphenol A bis(2-hydroxyethyl ether) diacrylate is extensively used in polymer chemistry for the synthesis of various polymeric materials. It serves as a monomer for creating solid polymer-based electrolytes, which are crucial for electrochemical devices such as batteries and fuel cells.

Table 1: Polymer Applications

| Application Type | Description |

|---|---|

| Solid Polymer Electrolytes | Used in energy storage systems and fuel cells |

| Adhesives and Sealants | Enhances adhesion properties in construction materials |

| Coatings | Provides durability and resistance to environmental factors |

Biomedical Applications

The compound's biocompatibility makes it suitable for use in dental materials, such as adhesives and sealants. Research indicates that it can improve the mechanical properties of dental composites while maintaining safety standards.

Case Study: Dental Materials

A study evaluated the incorporation of this compound in dental sealants. Results showed improved flexural strength and resistance to wear compared to traditional materials, highlighting its potential for enhancing dental applications .

Analytical Chemistry

This compound is also utilized in analytical chemistry for the detection and quantification of bisphenols through methods like high-performance liquid chromatography (HPLC). Its unique chemical properties facilitate the development of sensitive detection methods.

Table 2: Analytical Applications

| Methodology | Purpose |

|---|---|

| HPLC-FLD | Detection of bisphenols in environmental samples |

| Spectroscopy | Characterization of polymeric materials |

Toxicological Studies

Research on this compound has revealed its potential endocrine-disrupting effects, prompting investigations into its safety profile, especially in consumer products. Studies have indicated that while it enhances material properties, caution is warranted due to its biological activity.

Case Study: Endocrine Disruption

A comprehensive review assessed the endocrine-disrupting potential of various bisphenols, including this compound. Findings suggested that exposure could lead to alterations in gene expression related to hormonal regulation, underscoring the need for further research into its health impacts .

Wirkmechanismus

Bisphenol A bis(2-hydroxyethyl ether) diacrylate primarily acts as a cross-linking monomer. Its primary targets are polymeric systems, where it improves their mechanical properties. The ether groups attached to the bisphenol A molecule provide a higher degree of solubility in organic solvents, making it suitable for various polymer applications.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Bisphenol A bis(2-hydroxyethyl ether) diacrylate include:

Bisphenol A ethoxylate diacrylate: This compound is also used as a cross-linking monomer and has similar applications in polymer chemistry.

Bisphenol A glycerolate diacrylate: Known for its improved behavior under ultraviolet radiation exposure compared to conventional polyurethanes.

This compound is unique due to its specific hydroxyethyl ether groups, which provide enhanced solubility and mechanical properties in polymeric systems.

Biologische Aktivität

Bisphenol A bis(2-hydroxyethyl ether) diacrylate (BPA-BHEDA) is a chemical compound primarily used as a cross-linking agent in polymer production. Its unique properties enhance the mechanical strength and stability of materials, making it valuable in various industrial applications, including adhesives and coatings. However, its biological activity, particularly as an endocrine disruptor, raises significant concerns regarding human health and environmental impact.

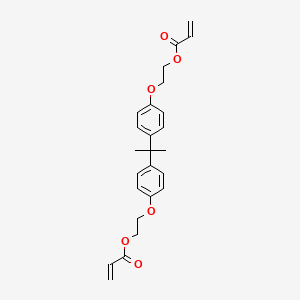

Chemical Structure and Properties

BPA-BHEDA is derived from bisphenol A (BPA), a well-known endocrine disruptor. The structural modifications in BPA-BHEDA contribute to its distinct biological activities. The compound contains two hydroxyethyl ether groups attached to the bisphenol A backbone, which enhances its solubility and reactivity in polymerization processes.

Endocrine Disruption

Research indicates that BPA-BHEDA can mimic estrogen, leading to alterations in gene expression and cellular metabolism. This mimicry can disrupt normal hormonal functions, potentially impacting reproductive health and development. Studies have shown that exposure to BPA analogs can initiate or exacerbate conditions such as obesity and metabolic disorders by influencing adipogenic differentiation pathways .

Cellular Interaction and Toxicity

BPA-BHEDA has been observed to interact with various cellular pathways:

- Cell Signaling : It affects cell signaling pathways related to hormone regulation, particularly through estrogen receptor activation.

- Toxicity Profiles : In vitro studies have demonstrated that BPA-BHEDA exhibits cytotoxic effects at certain concentrations, influencing cell viability and proliferation . The median lethal dose (LD50) for related compounds like Bis-GMA has been reported to be significantly high, indicating lower acute toxicity compared to other derivatives .

Case Studies

- Adipogenic Differentiation : A study investigated the effects of BPA analogs on multipotent mesenchymal stem cells (MSCs). Results indicated that BPA-BHEDA promotes adipogenic differentiation, which may contribute to obesity when exposure occurs during critical developmental windows .

- Neurodevelopmental Impact : Another study highlighted the neurotoxic effects of BPA and its analogs, suggesting that BPA-BHEDA could adversely affect neurological development by disrupting normal signaling pathways involved in brain development .

Mechanistic Insights

The biological activity of BPA-BHEDA is linked to its ability to bind with estrogen receptors (ERs) and other nuclear receptors:

- Estrogen Receptor Binding : BPA-BHEDA demonstrates similar binding affinity to ERs as estradiol, leading to non-genomic effects that can alter cellular responses at low concentrations .

- Thyroid Hormone Interference : It has been shown to inhibit transcriptional activity induced by thyroid hormones, further complicating its role in endocrine disruption .

Comparative Toxicity

A comparative analysis of various bisphenol derivatives reveals that while BPA-BHEDA exhibits significant biological activity, its toxicity profile varies:

| Compound | LD50 (mg/kg) | Endocrine Disruption Potential | Adipogenic Activity |

|---|---|---|---|

| Bis-GMA | >5000 | Moderate | Yes |

| BPA | 3200 | High | Yes |

| BPA-BHEDA | TBD | High | Yes |

Environmental Implications

BPA-BHEDA's potential as an endocrine disruptor extends beyond human health concerns; it poses risks to wildlife and ecosystems. Its persistence in the environment can lead to bioaccumulation, affecting species that rely on hormonal signaling for reproduction and growth.

Eigenschaften

IUPAC Name |

2-[4-[2-[4-(2-prop-2-enoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-5-23(26)30-17-15-28-21-11-7-19(8-12-21)25(3,4)20-9-13-22(14-10-20)29-16-18-31-24(27)6-2/h5-14H,1-2,15-18H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUNIDGEMNBBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCCOC(=O)C=C)C2=CC=C(C=C2)OCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58738-89-9, 80164-51-8 | |

| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58738-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80164-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6066991 | |

| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64401-02-1, 24447-78-7 | |

| Record name | Ethoxylated bisphenol A diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64401-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24447-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A bis(2-(acryloyloxy)ethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024447787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.